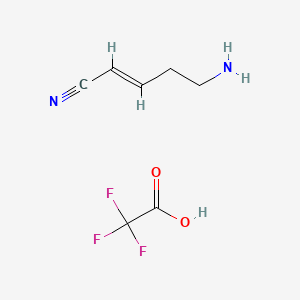
(2E)-5-aminopent-2-enenitrile, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-5-aminopent-2-enenitrile; trifluoroacetic acid is a compound that combines two distinct chemical entities: (2E)-5-aminopent-2-enenitrile and trifluoroacetic acid (2E)-5-aminopent-2-enenitrile is an organic compound with a nitrile group and an amino group, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-aminopent-2-enenitrile typically involves the reaction of a suitable precursor with an amine under specific conditions. One common method is the reaction of 5-bromopent-2-enenitrile with ammonia or an amine in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Trifluoroacetic acid is industrially produced by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is efficient and widely used in the chemical industry.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-5-aminopent-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in substitution reactions with nucleophiles.
Trifluoroacetic acid is known for its strong acidity and can participate in several reactions:
Deprotection: It is commonly used to remove protecting groups in peptide synthesis.
Condensation: It can facilitate condensation reactions in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group.
Applications De Recherche Scientifique
(2E)-5-aminopent-2-enenitrile; trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2E)-5-aminopent-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Trifluoroacetic acid, due to its strong acidity, can protonate various functional groups, facilitating chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simpler carboxylic acid with similar acidic properties but without the fluorine atoms.
Trichloroacetic acid: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in trifluoroacetic acid imparts unique properties, such as increased acidity and the ability to participate in specific chemical reactions that other acids cannot . This makes it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C7H9F3N2O2 |
|---|---|
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
(E)-5-aminopent-2-enenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8N2.C2HF3O2/c6-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-2H,3,5,7H2;(H,6,7)/b2-1+; |
Clé InChI |
OYIOZRPNKBDXKW-TYYBGVCCSA-N |
SMILES isomérique |
C(CN)/C=C/C#N.C(=O)(C(F)(F)F)O |
SMILES canonique |
C(CN)C=CC#N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)
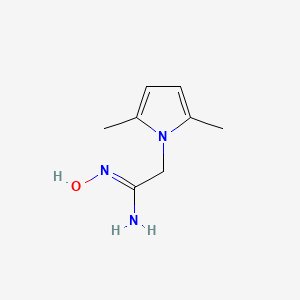

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
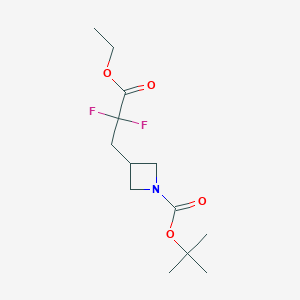
![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
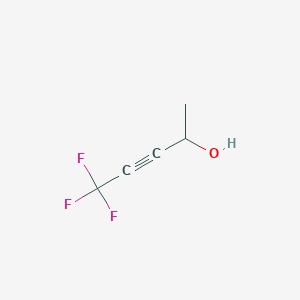
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
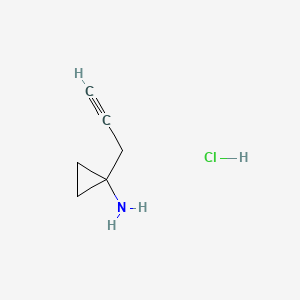
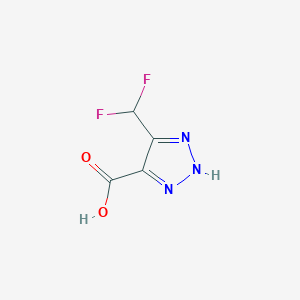
![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
